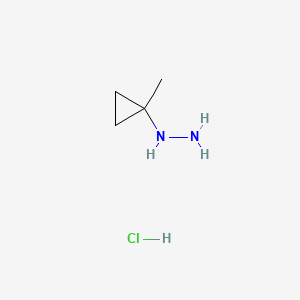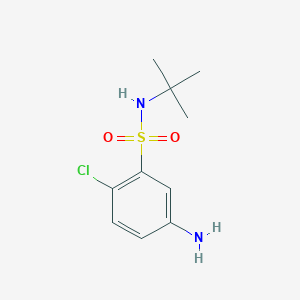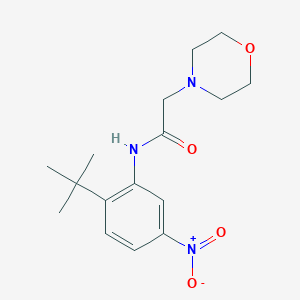![molecular formula C29H31N5O2 B13939515 4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide](/img/structure/B13939515.png)
4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide is a compound belonging to the quinazoline family, which is known for its diverse pharmacological activities. Quinazoline derivatives have been extensively studied for their potential in treating various diseases, including cancer, due to their ability to inhibit specific enzymes and receptors involved in disease progression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide typically involves multiple steps, starting from commercially available starting materials. The general synthetic route includes:
Formation of the quinazoline core: This is achieved by reacting 2-aminobenzamide with an appropriate aldehyde or ketone under acidic or basic conditions to form the quinazoline ring.
Introduction of the ethyl group: The ethyl group is introduced at the 4-position of the quinazoline ring through alkylation reactions using ethyl halides in the presence of a base.
Coupling with the aniline derivative: The quinazoline derivative is then coupled with the aniline derivative (2-methyl-5-(morpholin-4-ylmethyl)aniline) using coupling reagents such as EDCI or DCC in the presence of a base to form the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and purification techniques such as recrystallization or chromatography .
化学反应分析
Types of Reactions
4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and dichloromethane.
Major Products Formed
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline derivatives.
Substitution: Substituted quinazoline derivatives.
科学研究应用
作用机制
The mechanism of action of 4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide involves the inhibition of specific enzymes and receptors. The compound binds to the active site of these enzymes or receptors, blocking their activity and thereby inhibiting the progression of diseases such as cancer . The molecular targets and pathways involved include tyrosine kinases and other signaling pathways critical for cell proliferation and survival .
相似化合物的比较
Similar Compounds
Gefitinib: Another quinazoline derivative used as an anticancer agent.
Erlotinib: Similar to gefitinib, used for treating non-small cell lung cancer.
Afatinib: A quinazoline-based tyrosine kinase inhibitor used in cancer therapy.
Uniqueness
4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide is unique due to its specific substitution pattern, which may confer distinct biological activities and selectivity towards certain enzymes and receptors compared to other quinazoline derivatives .
属性
分子式 |
C29H31N5O2 |
|---|---|
分子量 |
481.6 g/mol |
IUPAC 名称 |
4-[(4-ethylquinazolin-2-yl)amino]-N-[2-methyl-5-(morpholin-4-ylmethyl)phenyl]benzamide |
InChI |
InChI=1S/C29H31N5O2/c1-3-25-24-6-4-5-7-26(24)33-29(32-25)30-23-12-10-22(11-13-23)28(35)31-27-18-21(9-8-20(27)2)19-34-14-16-36-17-15-34/h4-13,18H,3,14-17,19H2,1-2H3,(H,31,35)(H,30,32,33) |
InChI 键 |
YWBGQMKNURJGNY-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NC2=CC=CC=C21)NC3=CC=C(C=C3)C(=O)NC4=C(C=CC(=C4)CN5CCOCC5)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![Tert-butyl 3,5-bis[(4-fluorophenyl)methylidene]-4-oxopiperidine-1-carboxylate](/img/structure/B13939444.png)

![3,5-Diiodo-2-[(3-methoxynaphthalene-2-carbonyl)carbamothioylamino]benzoic acid](/img/structure/B13939456.png)






![2-[2-(Propan-2-yl)anilino]pyridine-3-carboxylic acid](/img/structure/B13939496.png)

